N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide, also known as KW-6002, is a selective adenosine A2A receptor antagonist. It was first synthesized in 1996 by Kenji Watanabe at Kyowa Hakko Kogyo Co., Ltd. KW-6002 has gained attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide acts as a selective antagonist of adenosine A2A receptors, which are primarily expressed in the striatum of the brain. Adenosine A2A receptors are involved in the regulation of dopamine release in the brain, and their blockade by N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide leads to an increase in dopamine release. This increased dopamine release is thought to be responsible for the therapeutic effects of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide in neurological disorders.
Biochemical and Physiological Effects
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects in animal models. It increases dopamine release in the striatum, which is thought to be responsible for its therapeutic effects in Parkinson's disease. N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide also reduces the production of pro-inflammatory cytokines, which may contribute to its neuroprotective effects in Huntington's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide for lab experiments is its selectivity for adenosine A2A receptors. This allows researchers to specifically target these receptors without affecting other adenosine receptors. However, one limitation of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for research on N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide. One area of interest is its potential use in combination with other drugs for the treatment of neurological disorders. Another potential direction is the development of more potent and longer-lasting A2A receptor antagonists. Finally, the neuroprotective effects of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide in Huntington's disease and Alzheimer's disease warrant further investigation to determine its potential as a therapeutic agent for these conditions.
Conclusion
In conclusion, N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide is a selective adenosine A2A receptor antagonist with potential therapeutic applications in various neurological disorders. Its mechanism of action involves the blockade of adenosine A2A receptors, leading to an increase in dopamine release in the brain. N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of Huntington's disease and Alzheimer's disease. While there are some limitations to its use in lab experiments, N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide remains a promising area of research for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide involves the reaction of 5-(2-furyl)-3-isoxazolecarboxylic acid with dicyclohexylcarbodiimide (DCC) and N,N-dimethylhexylamine (DMHA) in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide in high yield and purity.
Applications De Recherche Scientifique
N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Huntington's disease, and Alzheimer's disease. It has been shown to improve motor function and reduce the severity of symptoms in animal models of Parkinson's disease. N,N-dicyclohexyl-5-(2-furyl)-3-isoxazolecarboxamide has also been found to have neuroprotective effects in animal models of Huntington's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N,N-dicyclohexyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c23-20(17-14-19(25-21-17)18-12-7-13-24-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-16H,1-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXOQMQTXTYEKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dicyclohexyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.